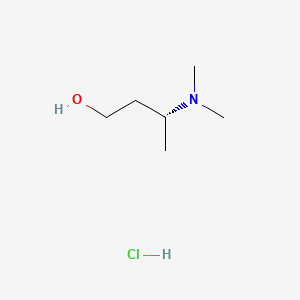
1-Piperazineethanamine,a-methyl-4-(2-pyrimidinyl)-,dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C11H19N5•2HCl. It is a piperazine-based derivative, often used in scientific research for its potential biological activities. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE typically involves the reaction of pyrimidine derivatives with piperazine and subsequent amination. The reaction conditions often include the use of solvents like toluene and reagents such as activated carbon for purification .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like solvent extraction, distillation, and crystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated derivatives .
Applications De Recherche Scientifique
1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE involves its interaction with molecular targets such as serotonin receptors. It acts as a serotonin reuptake inhibitor, which increases the availability of serotonin in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression .
Comparaison Avec Des Composés Similaires
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used as a derivatization reagent for peptides.
1-(2-Pyridyl)piperazine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1-(4-Pyridyl)piperazine: Utilized in the synthesis of various pharmaceutical compounds.
Uniqueness: 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications in neurological disorders. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H21Cl2N5 |
|---|---|
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N5.2ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;/h2-4,10H,5-9,12H2,1H3;2*1H |
Clé InChI |
WJTKTSODUISTIK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)

![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)



![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)

![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)



